
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and their potential as therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the benzopyran core.
Introduction of the pyridinyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, where a pyridine derivative is attached to the piperazine ring.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and pyridine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The benzopyran moiety might contribute to binding affinity and specificity, while the pyridine ring could influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
- 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one
Uniqueness
The unique combination of the benzopyran, piperazine, and pyridine moieties in 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one might confer distinct pharmacological properties, such as improved binding affinity, selectivity, and metabolic stability compared to similar compounds.
属性
IUPAC Name |
4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-13-21(10-11-22(18)15-5-3-9-20-12-15)19(24)17-8-7-14-4-1-2-6-16(14)25-17/h1-6,9,12,17H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAMWMHULZPJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)


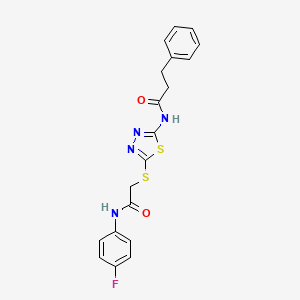
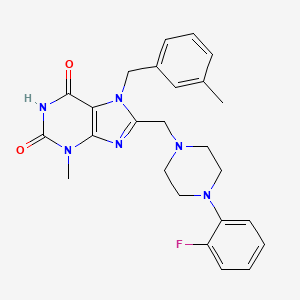

![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)
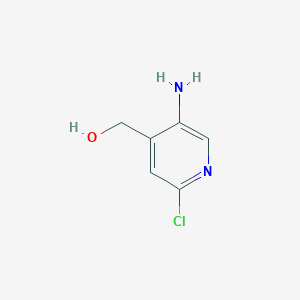
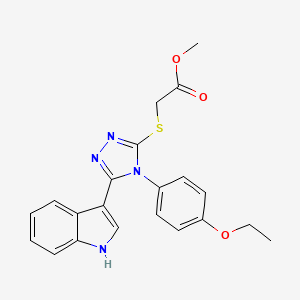
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2872399.png)
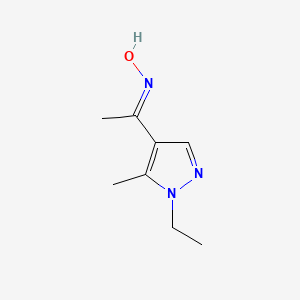
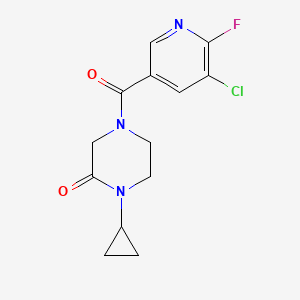
![3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2872404.png)

